Cas no 89481-38-9 (1,7-Phenanthroline-4,10-diol,2,8-dimethyl-)

1,7-Phenanthroline-4,10-diol,2,8-dimethyl- structure
89481-38-9 structure
Product Name:1,7-Phenanthroline-4,10-diol,2,8-dimethyl-
CAS No:89481-38-9
MF:C14H12N2O2
MW:240.257283210754
CID:731593
Update Time:2024-01-31

1,7-Phenanthroline-4,10-diol,2,8-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 1,7-Phenanthroline-4,10-diol,2,8-dimethyl-
    • 2,8-dimethyl-1,7-dihydro-1,7-phenanthroline-4,10-dione
    • Inchi: 1S/C14H12N2O2/c1-7-6-12(18)13-10(15-7)4-3-9-11(17)5-8(2)16-14(9)13/h3-6H,1-2H3,(H,15,18)(H,16,17)
    • InChI Key: FEGCUBWCNYCUCH-UHFFFAOYSA-N
    • SMILES: C12=C(O)C=C(C)N=C1C=CC1=C2N=C(C)C=C1O

Computed Properties

  • Exact Mass: 240.09
  • Monoisotopic Mass: 240.09
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 0
  • Complexity: 478
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0

Experimental Properties

  • Density: 1.259
  • Boiling Point: 427.7°Cat760mmHg
  • Flash Point: 177.1°C
  • Refractive Index: 1.61

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